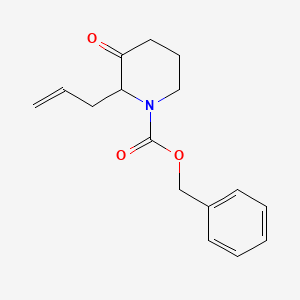
Phenylmethyl 3-oxo-2-(2-propen-1-yl)-1-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester is a complex organic compound with a unique structure that includes a piperidine ring, a carboxylic acid ester, and an oxo group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Oxo Group: The oxo group can be introduced through an oxidation reaction using reagents like potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid group is esterified with phenylmethyl alcohol in the presence of an acid catalyst like sulfuric acid to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester can undergo various types of chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Addition: The double bond in the 2-propen-1-yl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Addition: Electrophiles like halogens or nucleophiles like water or alcohols.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amides, esters, or thioesters.
Addition: Halogenated compounds, hydrates, or ethers.
科学研究应用
3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and microbial growth.
相似化合物的比较
3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid ethyl ester, 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid methyl ester.
Uniqueness: The phenylmethyl ester group imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, compared to other similar compounds with different ester groups.
This detailed article provides a comprehensive overview of 3-Oxo-2-(2-propen-1-yl)-1-piperidinecarboxylic acid phenylmethyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
244056-97-1 |
|---|---|
分子式 |
C16H19NO3 |
分子量 |
273.33 g/mol |
IUPAC 名称 |
benzyl 3-oxo-2-prop-2-enylpiperidine-1-carboxylate |
InChI |
InChI=1S/C16H19NO3/c1-2-7-14-15(18)10-6-11-17(14)16(19)20-12-13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2 |
InChI 键 |
OHNVSJHRGAXLTF-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1C(=O)CCCN1C(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















